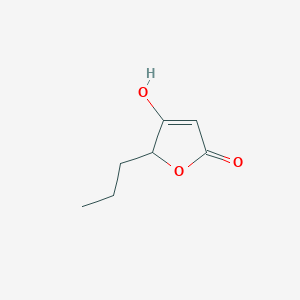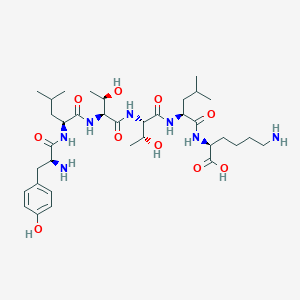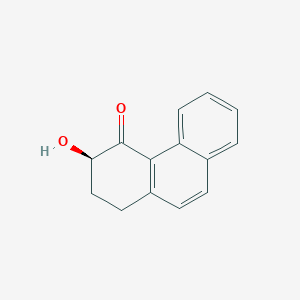
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one: is an organic compound belonging to the class of phenanthrenes This compound is characterized by a hydroxyl group at the third position and a ketone group at the fourth position of the phenanthrene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one typically involves the reduction of phenanthrene-4,5-dione followed by selective hydroxylation. One common method involves the use of sodium borohydride as a reducing agent under mild conditions to obtain the dihydro derivative, which is then hydroxylated using a suitable oxidizing agent such as hydrogen peroxide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one can undergo oxidation to form the corresponding ketone or quinone derivative.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Phenanthrene-4,5-quinone.
Reduction: (3R)-3-Hydroxy-2,3-dihydroxyphenanthrene.
Substitution: Brominated or nitrated derivatives of phenanthrene.
Wissenschaftliche Forschungsanwendungen
Chemistry: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties. It is also used in the study of enzyme-catalyzed reactions involving phenanthrene derivatives .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: Lacks the hydroxyl and ketone groups, making it less reactive.
Phenanthrene-4,5-dione: Contains two ketone groups, making it more prone to reduction reactions.
(3R)-3-Hydroxy-2,3-dihydroxyphenanthrene: Contains an additional hydroxyl group, increasing its solubility and reactivity.
Uniqueness: (3R)-3-Hydroxy-2,3-dihydrophenanthren-4(1H)-one is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
784179-08-4 |
|---|---|
Molekularformel |
C14H12O2 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
(3R)-3-hydroxy-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-6,12,15H,7-8H2/t12-/m1/s1 |
InChI-Schlüssel |
UWOFXGZKPUCZBQ-GFCCVEGCSA-N |
Isomerische SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)[C@@H]1O |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C3C=C2)C(=O)C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
![Diazene, [(trimethylsilyl)methyl]-](/img/structure/B14233142.png)

![5-[4-(Trifluoromethyl)phenyl]-3H-1,2-dithiole-3-thione](/img/structure/B14233146.png)

![2-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14233149.png)
![3-[4-(Decyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B14233156.png)
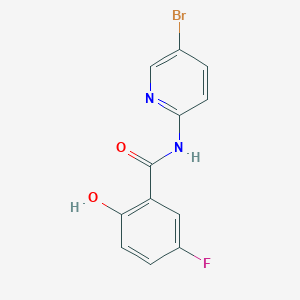
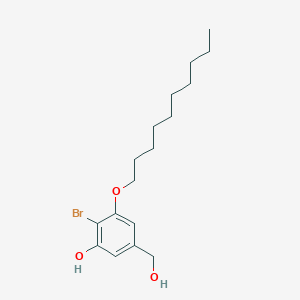
![1H-Pyrazole-5-carboxamide,N-[4-[(dimethylamino)iminomethyl]-2-fluorophenyl]-1-(3-fluoro-2-naphthalenyl)-3-(trifluoromethyl)-](/img/structure/B14233167.png)

